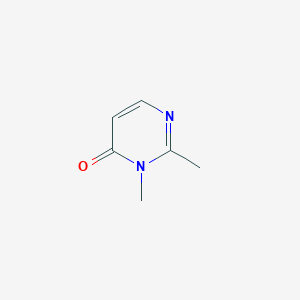

2,3-dimethylpyrimidin-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

17758-38-2 |

|---|---|

Molecular Formula |

C6H8N2O |

Molecular Weight |

124.14 g/mol |

IUPAC Name |

2,3-dimethylpyrimidin-4-one |

InChI |

InChI=1S/C6H8N2O/c1-5-7-4-3-6(9)8(5)2/h3-4H,1-2H3 |

InChI Key |

AHQSDTAPZOQQBJ-UHFFFAOYSA-N |

SMILES |

CC1=NC=CC(=O)N1C |

Canonical SMILES |

CC1=NC=CC(=O)N1C |

Synonyms |

2,3-Dimethylpyrimidin-4(3H)-one |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3-Dimethylpyrimidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2,3-dimethylpyrimidin-4-one, a heterocyclic organic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this particular isomer, this document also includes relevant information on closely related pyrimidin-4-one derivatives to provide a broader context for its potential characteristics and reactivity. This guide covers the physical and chemical properties, synthesis methodologies, spectral data for characterization, and an exploration of the biological significance of the pyrimidin-4-one core.

Introduction

Pyrimidin-4-one and its derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules, including natural products and synthetic drugs. The substituent pattern on the pyrimidine ring plays a crucial role in determining the molecule's physical, chemical, and pharmacological properties. This compound, with methyl groups at the 2 and 3 positions, represents a specific scaffold within this class. Understanding its fundamental chemical properties is essential for its potential application in the design and synthesis of novel therapeutic agents.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and a Related Isomer

| Property | This compound | 2,6-Dimethyl-4(3H)-pyrimidinone |

| Molecular Formula | C₆H₈N₂O[1] | C₆H₈N₂O[2] |

| Molecular Weight | 124.14 g/mol [1] | 124.14 g/mol [2] |

| Melting Point | Data not available | 190-194 °C[2] |

| Boiling Point | Data not available | 111 °C @ 0.5 Torr[2] |

| Solubility | Expected to be soluble in polar organic solvents. | Data not available |

| InChIKey | AHQSDTAPZOQQBJ-UHFFFAOYSA-N[1] | UQFHLJKWYIJISA-UHFFFAOYSA-N[2] |

| SMILES | CN1C(=NC=CC1=O)C[1] | CC1=CC(=O)NC(=N1)C[2] |

| Dipole Moment | 3.03 D[1] | Data not available |

Note: The data for 2,6-Dimethyl-4(3H)-pyrimidinone is provided for comparative purposes and may not accurately reflect the properties of this compound.

Synthesis and Reactivity

The synthesis of pyrimidin-4-one derivatives can be achieved through various synthetic routes. A common and versatile method is the Biginelli reaction, a one-pot multicomponent reaction involving an aldehyde, a β-ketoester, and urea or thiourea. While a specific protocol for this compound is not detailed in the available literature, a general synthetic approach can be conceptualized.

General Synthetic Workflow

The synthesis of substituted pyrimidin-4-ones often involves the cyclocondensation of a β-dicarbonyl compound with an amidine or a related nitrogen-containing species. For this compound, a plausible synthetic route could involve the reaction of a suitably substituted three-carbon component with N-methylurea or a related derivative.

Caption: Generalized workflow for the synthesis of pyrimidin-4-one derivatives.

Experimental Protocol: General Biginelli Reaction

While not specific to this compound, the following is a general protocol for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which can be adapted for different substitution patterns.

Materials:

-

Aldehyde (1 mmol)

-

β-ketoester (1 mmol)

-

Urea or Thiourea (1.5 mmol)

-

Catalyst (e.g., boric acid, silica chloride)

-

Solvent (e.g., glacial acetic acid, or solvent-free conditions)

Procedure:

-

A mixture of the aldehyde, β-ketoester, urea/thiourea, and catalyst is prepared.

-

The reaction mixture is heated under reflux or stirred at a specific temperature for a designated time (typically 0.5-2 hours).

-

The progress of the reaction is monitored by thin-layer chromatography.

-

After completion, the reaction mixture is cooled to room temperature.

-

The solid product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol or water), and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Spectral Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for the structural elucidation and confirmation of synthesized compounds. Although specific spectra for this compound are not available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the two methyl groups and the protons on the pyrimidine ring. The chemical shifts of the methyl protons will be influenced by their positions (N-methyl and C-methyl). The protons on the heterocyclic ring will likely appear as doublets or multiplets in the aromatic region.

-

¹³C NMR: The carbon NMR spectrum would display signals for the two methyl carbons, the carbonyl carbon (C4), and the other carbons of the pyrimidine ring. The chemical shift of the carbonyl carbon is expected to be in the downfield region (typically >160 ppm).

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (124.14 g/mol ). The fragmentation pattern would be characteristic of the pyrimidin-4-one scaffold and the positions of the methyl substituents. Common fragmentation pathways for pyrimidine derivatives involve the loss of small neutral molecules like CO, HCN, and radicals such as methyl (•CH₃).[3]

Caption: A logical diagram of potential mass spectral fragmentation pathways.

Biological Activity and Signaling Pathways

The pyrimidin-4-one scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities. These include, but are not limited to, anticancer, antiviral, anti-inflammatory, and antimicrobial properties. The specific biological effects are highly dependent on the substitution pattern around the core ring.

For instance, various thieno[2,3-d]pyrimidin-4-one derivatives have been investigated as inhibitors of fibroblast growth factor receptor 1 (FGFR1), which is implicated in cancer.[2] Other pyrimidinone derivatives have shown activity as inhibitors of cyclin-dependent kinases (CDKs) and as modulators of various signaling pathways.

While no specific biological targets or signaling pathways have been definitively identified for this compound in the reviewed literature, its structural similarity to other biologically active pyrimidinones suggests it could be a valuable starting point for the design of new therapeutic agents. Further biological screening is necessary to elucidate its specific pharmacological profile.

Caption: A typical workflow for the biological screening of a new chemical entity.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in the field of medicinal chemistry. While specific experimental data for this isomer is currently limited, this guide provides a foundational understanding of its expected chemical properties based on its structure and data from related pyrimidin-4-one derivatives. The synthetic methodologies and characterization techniques outlined here provide a framework for researchers to synthesize and study this compound. The known biological activities of the broader pyrimidin-4-one class suggest that this compound could serve as a valuable scaffold for the development of novel therapeutic agents, warranting further exploration of its pharmacological properties.

References

Elucidation of the Chemical Structure of 2,3-Dimethylpyrimidin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2,3-dimethylpyrimidin-4-one, a heterocyclic compound of interest in medicinal chemistry. The document details the analytical techniques and experimental protocols required for its unambiguous identification and characterization, presenting key data in a clear and accessible format.

Molecular Structure and Properties

This compound possesses a pyrimidinone core substituted with two methyl groups at the N3 and C2 positions. Its chemical formula is C₆H₈N₂O, with a molecular weight of 124.14 g/mol .

Molecular Structure Diagram:

Screening the Biological Landscape of Pyrimidin-4-ones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of biologically active molecules. While the specific biological profile of 2,3-dimethylpyrimidin-4-one is not extensively documented in publicly available research, its derivatives have demonstrated significant potential across various therapeutic areas. This technical guide provides an in-depth overview of the biological activity screening of pyrimidin-4-one derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are presented to facilitate further research and drug development efforts in this promising area.

Biological Activities of Pyrimidin-4-one Derivatives

Derivatives of the pyrimidin-4-one scaffold have been extensively investigated for a range of biological activities. The primary areas of interest include oncology, infectious diseases, and the modulation of key physiological enzymes.

Anticancer Activity

Numerous studies have highlighted the potent anti-proliferative and cytotoxic effects of pyrimidin-4-one derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of critical signaling pathways that are dysregulated in cancer.

Key Signaling Pathways Targeted by Pyrimidin-4-one Derivatives:

-

PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, survival, and metabolism. Several pyrimidin-4-one derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and mTOR, leading to the induction of apoptosis and suppression of tumor growth.

-

RAS/ERK Pathway: The RAS/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Inhibitors based on the pyrimidin-4-one scaffold can target components of this pathway, such as the protein tyrosine phosphatase SHP2, which is involved in RAS activation.[1]

-

JAK/STAT Pathway: This pathway is crucial for cytokine signaling and is often constitutively active in various cancers. Pyrimidin-4-one derivatives have been explored as inhibitors of JAK kinases, thereby blocking downstream STAT activation and subsequent gene transcription involved in cell proliferation and survival.[1]

// Node styles receptor [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pi3k [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pip2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; pip3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; akt [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mtor [label="mTOR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; proliferation [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; survival [label="Cell Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; pyrimidinone [label="Pyrimidin-4-one\nDerivatives", shape=box, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#202124", bordercolor="#5F6368"];

// Edges receptor -> pi3k [label="Activates", fontcolor="#5F6368"]; pi3k -> pip3 [label="Phosphorylates", fontcolor="#5F6368"]; pip2 -> pip3 [style=invis]; pip3 -> akt [label="Activates", fontcolor="#5F6368"]; akt -> mtor [label="Activates", fontcolor="#5F6368"]; mtor -> proliferation; akt -> survival;

// Inhibition pyrimidinone -> pi3k [arrowhead=tee, color="#EA4335", style=dashed]; pyrimidinone -> mtor [arrowhead=tee, color="#EA4335", style=dashed];

// Invisible edges for layout {rank=same; pip2; pip3;} } .dot Caption: PI3K/AKT/mTOR Signaling Pathway and points of inhibition by pyrimidin-4-one derivatives.

// Node styles receptor [label="Growth Factor\nReceptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; shp2 [label="SHP2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ras [label="RAS", fillcolor="#FBBC05", fontcolor="#202124"]; raf [label="RAF", fillcolor="#FBBC05", fontcolor="#202124"]; mek [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; erk [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; transcription [label="Transcription Factors\n(e.g., c-Myc, AP-1)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; pyrimidinone [label="Pyrimidin-4-one\nDerivatives", shape=box, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#202124", bordercolor="#5F6368"];

// Edges receptor -> shp2 [label="Activates", fontcolor="#5F6368"]; shp2 -> ras [label="Activates", fontcolor="#5F6368"]; ras -> raf -> mek -> erk -> transcription -> proliferation;

// Inhibition pyrimidinone -> shp2 [arrowhead=tee, color="#EA4335", style=dashed]; } .dot Caption: RAS/ERK Signaling Pathway showing inhibition of SHP2 by pyrimidin-4-one derivatives.

// Node styles receptor [label="Cytokine\nReceptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; jak [label="JAK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; stat [label="STAT", fillcolor="#FBBC05", fontcolor="#202124"]; stat_dimer [label="STAT Dimer", fillcolor="#FBBC05", fontcolor="#202124"]; nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; transcription [label="Gene Transcription", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; pyrimidinone [label="Pyrimidin-4-one\nDerivatives", shape=box, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#202124", bordercolor="#5F6368"];

// Edges receptor -> jak [label="Activates", fontcolor="#5F6368"]; jak -> stat [label="Phosphorylates", fontcolor="#5F6368"]; stat -> stat_dimer [label="Dimerizes", fontcolor="#5F6368"]; stat_dimer -> nucleus; nucleus -> transcription;

// Inhibition pyrimidinone -> jak [arrowhead=tee, color="#EA4335", style=dashed]; } .dot Caption: JAK/STAT Signaling Pathway with inhibition of JAK by pyrimidin-4-one derivatives.

Quantitative Anticancer Activity Data:

The following table summarizes the in vitro anticancer activity of selected pyrimidin-4-one derivatives against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | Melanoma (MDA-MB-435) | Growth Percent (GP) | -31.02% | [2] |

| Thieno[2,3-d]pyrimidine Derivative 4s | Non-Small Cell Lung Cancer (HOP-92) | Growth Percent (GP) | 51.19% | [2] |

| Thieno[2,3-d]pyrimidine Derivative 4b | Non-Small Cell Lung Cancer (EKVX) | Growth Percent (GP) | 43.50% | [2] |

| Pyrido[1,2-a]pyrimidin-4-one Derivative 14i | Esophageal Squamous Cell Carcinoma (Kyse-520) | IC50 | 1.06 µM | [1] |

| Pyrazolo[3,4-d]pyrimidin-4-one Derivative 10e | Breast Adenocarcinoma (MCF-7) | IC50 | 11 µM | [3] |

| Pyrazolo[3,4-d]pyrimidin-4-one Derivative 10d | Breast Adenocarcinoma (MCF-7) | IC50 | 12 µM | [3] |

| 3H-thieno[2,3-d]pyrimidin-4-one Derivative L11 | Non-Small Cell Lung Cancer (H460) | IC50 | 2.1 µM | |

| 3H-thieno[2,3-d]pyrimidin-4-one Derivative L11 | Bladder Carcinoma (HT-1197) | IC50 | 2.5 µM | |

| Furo[2,3-d]pyrimidine Derivative 5a | Lung Cancer (A549) | IC50 | 0.8 µM |

Antimicrobial Activity

Pyrimidin-4-one derivatives have also demonstrated promising activity against a range of pathogenic bacteria and fungi. Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Antimicrobial Activity Data:

The table below presents the minimum inhibitory concentration (MIC) values for selected pyrimidin-4-one derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Dihydropyrimidine Derivative C6 | Escherichia coli | 32 | |

| Dihydropyrimidine Derivative C22 | Pseudomonas aeruginosa | 32 | |

| Dihydropyrimidine Derivative C6 | Staphylococcus aureus | 64 | |

| Dihydropyrimidine Derivative C22 | Staphylococcus aureus | 64 | |

| Various Dihydropyrimidine Derivatives | Candida albicans | 32 | |

| Pyrimidine Derivative 3a, 3b, 3d, 4a-d, 9c, 10b | Staphylococcus aureus | Not specified (strong activity) | |

| Pyrimidine Derivative 3a, 3b, 3d, 4a-d, 9c, 10b | Bacillus subtilis | Not specified (strong activity) | |

| Pyrimidine Derivative 3a, 3b, 3d, 4a-d, 9c, 10b | Escherichia coli | Not specified (strong activity) | |

| Pyrimidine Derivative 3a, 3b, 3d, 4a-d, 9c, 10b | Candida albicans | Not specified (strong activity) | |

| Pyrimidine Derivative 3a, 3b, 3d, 4a-d, 9c, 10b | Aspergillus flavus | Not specified (strong activity) |

Enzyme Inhibitory Activity

The ability of pyrimidin-4-one derivatives to selectively inhibit specific enzymes is a key aspect of their therapeutic potential.

Quantitative Enzyme Inhibition Data:

This table summarizes the inhibitory activity of various pyrimidin-4-one derivatives against different enzymes.

| Compound/Derivative | Enzyme Target | IC50 | Reference |

| Pyrido[1,2-a]pyrimidin-4-one Derivative 14i | SHP2 (full-length) | 0.104 µM | [1] |

| Thieno[2,3-d]pyrimidin-4(3H)-one Derivative 8k | ROCK I | 0.004 µM | |

| Thieno[2,3-d]pyrimidin-4(3H)-one Derivative 8k | ROCK II | 0.001 µM | |

| Benzo[3][4]thieno[2,3-d]pyrimidine Derivative 14 | Dipeptidyl peptidase-4 (DPP-4) | 34.17 µM | |

| Thieno[2,3-d]pyrimidine-2,4-dione Derivative 6g | Protoporphyrinogen IX oxidase (PPO) | Ki = 2.5 nM |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the biological activity screening of pyrimidin-4-one derivatives.

// Node styles start [label="Start:\nPyrimidin-4-one\nDerivative Library", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; primary_screening [label="Primary Screening", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; cytotoxicity [label="Cytotoxicity Assays\n(MTT, SRB)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; antimicrobial [label="Antimicrobial Assays\n(Broth Dilution, Agar Diffusion)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; hit_identification [label="Hit Identification", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; secondary_screening [label="Secondary Screening", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; enzyme_inhibition [label="Enzyme Inhibition Assays\n(e.g., Kinase Assays)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; pathway_analysis [label="Signaling Pathway\nAnalysis (Western Blot, etc.)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; lead_optimization [label="Lead Optimization", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Preclinical\nDevelopment", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> primary_screening; primary_screening -> cytotoxicity; primary_screening -> antimicrobial; cytotoxicity -> hit_identification; antimicrobial -> hit_identification; hit_identification -> secondary_screening [label="Active Compounds"]; secondary_screening -> enzyme_inhibition; secondary_screening -> pathway_analysis; enzyme_inhibition -> lead_optimization; pathway_analysis -> lead_optimization; lead_optimization -> end [label="Optimized Leads"]; } .dot Caption: General experimental workflow for screening the biological activity of pyrimidin-4-one derivatives.

In Vitro Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidin-4-one derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: Prepare a bacterial or fungal suspension in a suitable broth and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the pyrimidin-4-one derivatives in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.

Protocol:

-

Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.

-

Inoculation: Spread a standardized microbial inoculum evenly over the agar surface.

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume of the pyrimidin-4-one derivative solution to each well.

-

Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

-

Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing the purified kinase, a specific substrate (peptide or protein), and the pyrimidin-4-one derivative at various concentrations in a kinase buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).

-

Detection of Phosphorylation: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

-

Radiometric Assay: Using 32P-labeled ATP and measuring the incorporation of radioactivity into the substrate.

-

Luminescence-based Assay: Using a system where the amount of remaining ATP is measured via a luciferase-luciferin reaction. A higher signal indicates greater kinase inhibition.

-

Fluorescence/FRET-based Assay: Using a fluorescently labeled substrate where phosphorylation leads to a change in fluorescence.

-

ELISA-based Assay: Using a phospho-specific antibody to detect the phosphorylated substrate.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion

The pyrimidin-4-one scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. While this compound itself requires further investigation, its derivatives have demonstrated a rich spectrum of biological activities, particularly in the areas of cancer and infectious diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this important class of heterocyclic compounds. Through systematic screening and optimization, pyrimidin-4-one derivatives hold the promise of yielding next-generation drugs with improved efficacy and safety profiles.

References

Discovery of 2,3-Dimethylpyrimidin-4-one Analogs: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Synthesis, Biological Activity, and Signaling Pathways of Novel Kinase Inhibitors

This technical guide provides a comprehensive overview of the discovery and development of 2,3-dimethylpyrimidin-4-one analogs and related heterocyclic systems, such as thieno[2,3-d]pyrimidin-4-ones and pyrido[2,3-d]pyrimidin-7-ones. These scaffolds have emerged as privileged structures in medicinal chemistry, demonstrating significant potential as inhibitors of various protein kinases implicated in cancer and other diseases. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of synthetic methodologies, structure-activity relationships (SAR), and the underlying biological mechanisms of action.

Core Synthetic Strategies and Experimental Protocols

The synthesis of pyrimidin-4-one analogs and their fused derivatives often involves multi-step sequences, beginning with the construction of the core heterocyclic system followed by the introduction of various substituents to explore the chemical space and optimize biological activity.

General Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

A common and efficient method for the synthesis of the thieno[2,3-d]pyrimidine scaffold is the Gewald reaction. This is a one-pot, multi-component reaction that utilizes an α-methylene ketone, a cyano-active methylene compound, and elemental sulfur in the presence of a base to form a 2-aminothiophene derivative. This intermediate can then be cyclized with various reagents to form the desired thieno[2,3-d]pyrimidin-4(3H)-one core.

Experimental Protocol: Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile (A Key Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of 2-butanone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) is suspended in ethanol.

-

Base Addition: Triethylamine (1.5 equivalents) is added dropwise to the suspension at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the precipitated product is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to yield the 2-amino-4,5-dimethylthiophene-3-carbonitrile intermediate.

General Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives

The construction of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold can be achieved through several synthetic routes. One common approach involves the condensation of a 4-aminopyrimidine derivative bearing a suitable functional group at the 5-position with a three-carbon synthon.

Experimental Protocol: Synthesis of 4-Amino-5-bromopyrimidine

-

Starting Material: The synthesis begins with a commercially available 4-hydroxypyrimidine.

-

Halogenation: The 4-hydroxypyrimidine is treated with a halogenating agent, such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃), to introduce the bromine atom at the 5-position and convert the hydroxyl group to a leaving group.

-

Amination: The resulting 4-chloro-5-bromopyrimidine or 4,5-dibromopyrimidine is then reacted with ammonia or an appropriate amine source to introduce the amino group at the 4-position, yielding 4-amino-5-bromopyrimidine.

-

Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired intermediate.

Biological Evaluation: Kinase Inhibition and Cytotoxicity Assays

The biological activity of these pyrimidin-4-one analogs is primarily assessed through their ability to inhibit specific protein kinases and their cytotoxic effects on cancer cell lines. Standardized in vitro assays are employed to determine the potency and selectivity of the synthesized compounds.

In Vitro Kinase Inhibition Assays

The inhibitory activity of the compounds against specific kinases such as FGFR1, ROCK, and CDK4 is determined using various assay formats, including radiometric assays, fluorescence-based assays, and luminescence-based assays that measure ATP consumption.

Experimental Protocol: General Kinase Assay (Luminescence-based)

-

Reagents: Recombinant human kinase, appropriate substrate, ATP, and the test compound are prepared in a suitable kinase assay buffer.

-

Reaction Initiation: The kinase reaction is initiated by adding the ATP solution to a mixture of the kinase, substrate, and test compound at various concentrations in a 96- or 384-well plate.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 60 minutes).

-

Signal Detection: After incubation, a reagent that detects the amount of ADP produced (luminescence-based) is added. The luminescent signal is proportional to the kinase activity.

-

Data Analysis: The IC₅₀ values (the concentration of inhibitor required to reduce kinase activity by 50%) are calculated by fitting the dose-response data to a sigmoidal curve.[1][2]

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Assay

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for 3-4 hours at 37°C.[3]

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[3]

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.

Structure-Activity Relationship (SAR) and Quantitative Data

The systematic modification of the pyrimidin-4-one scaffold has led to the identification of key structural features that govern their biological activity. The following tables summarize the quantitative data for representative analogs against various kinase targets and cancer cell lines.

| Compound ID | Scaffold | R¹ | R² | Kinase/Cell Line | IC₅₀ (µM) |

| L11 | Thieno[2,3-d]pyrimidin-4-one | Substituted Phenyl | H | FGFR1 | - (79.93% inhibition at 10 µM) |

| H460 | 2.1 | ||||

| HT-1197 | 2.5 | ||||

| B16F10 | 3.5 | ||||

| 8k | Thieno[2,3-d]pyrimidin-4(3H)-one | 1H-pyrrolo[2,3-b]pyridin-4-yl | 3-methoxybenzyl | ROCK I | 0.004 |

| ROCK II | 0.001 | ||||

| PD-0332991 | Pyrido[2,3-d]pyrimidin-7-one | Piperazinyl-acetyl | Cyclopentyl | CDK4/cyclin D1 | 0.011 |

Table 1: Inhibitory Activities of Representative Pyrimidin-4-one Analogs. [4]

Signaling Pathways and Mechanism of Action

The anticancer and other therapeutic effects of this compound analogs are primarily attributed to their ability to inhibit key protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and migration.

FGFR1 Signaling Pathway

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, upon activation by its ligand (FGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These include the RAS-MAPK pathway, which promotes cell proliferation, and the PI3K-AKT pathway, which is crucial for cell survival.[5] Inhibition of FGFR1 by pyrimidin-4-one analogs can block these pathways, leading to reduced tumor growth and angiogenesis.

References

- 1. promega.jp [promega.jp]

- 2. 4.6. CDK4 Enzyme Inhibition Assay [bio-protocol.org]

- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Spectroscopic Characterization of 2,3-dimethylpyrimidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-dimethylpyrimidin-4-one, a derivative of the core pyrimidine structure, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. A thorough understanding of its physical and spectroscopic properties is fundamental for its synthesis, purification, formulation, and for elucidating its structure-activity relationships. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, alongside detailed experimental protocols for their determination. While specific experimental values for some properties of this particular derivative are not widely reported in publicly available literature, this guide furnishes researchers with the established methodologies to ascertain these parameters.

Core Physical Properties

A summary of the known and unavailable physical property data for this compound is presented in Table 1. The lack of reported experimental values for several key parameters underscores the need for empirical determination by researchers working with this compound.

Table 1: Physical Properties of this compound

| Property | Value | Source/Method |

| Chemical Formula | C₆H₈N₂O | [1] |

| Molar Mass | 124.14 g/mol | [1] |

| Melting Point | Data not available | Requires experimental determination |

| Boiling Point | Data not available | Requires experimental determination |

| Solubility | Data not available | Requires experimental determination |

| pKa | Data not available | Requires experimental determination |

Experimental Protocols for Physicochemical Characterization

To empower researchers in their investigation of this compound, this section details standard experimental procedures for the determination of its fundamental physical properties.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[2][3][4]

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[3]

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point (a preliminary rough determination may be necessary). The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[2]

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded as the melting point range.[3] A sharp melting range (typically ≤ 1°C) is indicative of a pure compound.[2]

Solubility Determination

Understanding the solubility of this compound in various solvents is critical for its handling, purification, and formulation.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of solvents of varying polarities should be tested, including water, buffers at different pH values (e.g., pH 5.0, 7.4, 9.0), methanol, ethanol, acetone, and dichloromethane.

-

Equilibration: An excess amount of solid this compound is added to a known volume of the chosen solvent in a sealed vial. The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solution is carefully separated from the undissolved solid by filtration (using a syringe filter, e.g., 0.45 µm) or centrifugation.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a pre-prepared calibration curve.

-

Expression of Solubility: Solubility is typically expressed in units of mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is vital for predicting its ionization state at different physiological pH values.

Methodology: UV-Vis Spectrophotometric Titration [5][6]

-

Prerequisite: This method is applicable if the UV-Vis absorbance spectrum of this compound changes as a function of its ionization state.

-

Buffer Preparation: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared with a constant ionic strength.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO). Aliquots of the stock solution are added to each buffer solution to a final constant concentration.

-

Spectral Measurement: The UV-Vis spectrum of the compound in each buffer solution is recorded.

-

Data Analysis: The absorbance at a wavelength where the largest difference between the ionized and unionized forms is observed is plotted against the pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

Methodology:

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Tetramethylsilane (TMS) is typically used as an internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Standard acquisition parameters are used, although optimization may be required.

-

Spectral Interpretation: The chemical shifts (δ), signal multiplicities (singlet, doublet, etc.), and coupling constants (J) in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the presence of the dimethylpyrimidinone core and the positions of the methyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[7][8]

Methodology:

-

Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film on a salt plate (for oils). For solid samples, a small amount is finely ground with dry potassium bromide and pressed into a transparent disk.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer over the range of approximately 4000-400 cm⁻¹.

-

Spectral Interpretation: The spectrum is analyzed for characteristic absorption bands. Key expected vibrations for this compound include C=O stretching (typically in the range of 1650-1700 cm⁻¹ for pyrimidinones), C=N and C=C stretching vibrations of the aromatic ring, and C-H stretching and bending vibrations of the methyl groups and the pyrimidine ring.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.[9][10]

Methodology:

-

Ionization: A suitable ionization technique is chosen, such as Electron Impact (EI) or Electrospray Ionization (ESI). ESI is a softer ionization method often preferred for polar molecules.

-

Mass Analysis: The ionized sample is introduced into a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Spectral Interpretation: The resulting mass spectrum is analyzed for the molecular ion peak ([M]⁺ or [M+H]⁺), which corresponds to the molecular weight of this compound. The fragmentation pattern can provide further structural information. For pyrimidinones, common fragmentation pathways may involve the loss of CO, HCN, or cleavage of the substituent groups.[1]

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and physicochemical characterization of a novel pyrimidinone derivative like this compound.

Conclusion

While specific, experimentally determined physical properties for this compound are not readily found in current literature, this guide provides the necessary theoretical framework and detailed experimental protocols for their determination. For researchers and drug development professionals, the application of these standardized methods will yield the critical data needed to advance the study and potential application of this and other novel pyrimidinone derivatives. The provided workflow offers a systematic approach to ensure comprehensive characterization, a cornerstone of rigorous chemical and pharmaceutical research.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 9. article.sapub.org [article.sapub.org]

- 10. researchgate.net [researchgate.net]

Tautomerism in 2,3-Dimethylpyrimidin-4-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylpyrimidin-4-one is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the pyrimidin-4-one core in a wide array of biologically active molecules. The potential for tautomerism in this scaffold is a critical consideration in drug design and development, as different tautomeric forms can exhibit distinct physicochemical properties, receptor binding affinities, and metabolic profiles. This technical guide provides a comprehensive overview of the tautomerism of this compound, including its synthesis, the equilibrium between its tautomeric forms, and the experimental and computational methods used for its characterization. While the biological activity of many pyrimidine derivatives is well-documented, the specific signaling pathways modulated by this compound are still an emerging area of research, with broader studies on related compounds suggesting potential interactions with key cellular signaling cascades like the PI3K/Akt and RAS-ERK pathways.[1][2][3]

Tautomeric Forms of this compound

This compound can theoretically exist in several tautomeric forms, with the primary equilibrium being between the keto (amide) and enol (imidol) forms. Due to the methylation at the N3 position, the potential for tautomerization is limited compared to its unmethylated counterpart. The principal tautomers are:

-

2,3-dimethylpyrimidin-4(3H)-one (Keto form): This is the amide tautomer, which is generally considered the more stable form for 4-pyrimidinone systems.

-

4-hydroxy-2,3-dimethylpyrimidine (Enol form): This is the imidol tautomer.

The methylation at the N3 position prevents the formation of other potential tautomers that could arise from proton migration to or from this nitrogen.

Caption: Keto-enol tautomerism in this compound.

Synthesis of this compound

A potential synthetic pathway is the reaction of ethyl acetoacetate with N,N'-dimethylurea in the presence of a base or acid catalyst.

Caption: Plausible synthesis of this compound.

A general procedure based on similar syntheses would be as follows:

Experimental Protocol: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (General Method) [4][6]

-

A mixture of a β-ketoester (e.g., ethyl acetoacetate, 10 mmol), an aldehyde (10 mmol), and a urea derivative (e.g., urea or thiourea, 20 mmol) is prepared.

-

A catalyst, such as a few drops of concentrated HCl or a Lewis acid like NiCl₂·6H₂O (1.4 mmol), is added.[4]

-

The reaction mixture is refluxed in a suitable solvent (e.g., ethanol or water) for 2 to 3 hours, with the progress monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, the mixture is poured onto crushed ice and stirred.

-

The resulting solid product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol to yield the pure dihydropyrimidinone.

Note: For the synthesis of this compound, N,N'-dimethylurea would be used in place of urea, and the reaction would be a two-component condensation with the β-ketoester.

Tautomeric Equilibrium: A Quantitative Perspective

The tautomeric equilibrium between the keto and enol forms is a crucial aspect of the chemistry of this compound. While specific experimentally determined equilibrium constants for this exact molecule are not available in the reviewed literature, computational studies on related pyrimidinone systems consistently indicate that the keto form is significantly more stable.[8][9]

Table 1: Predicted Tautomeric Equilibrium Data (Hypothetical)

| Tautomer | Solvent | Method | ΔG (kcal/mol) | KT | Predominant Form |

| Keto | Gas Phase | DFT | 0 (Reference) | - | Yes |

| Enol | Gas Phase | DFT | > 5 | < 0.001 | No |

| Keto | Water | DFT (PCM) | 0 (Reference) | - | Yes |

| Enol | Water | DFT (PCM) | > 7 | < 0.0001 | No |

Note: This table is illustrative and based on general findings for pyrimidinones. Actual values for this compound would require specific experimental or computational determination.

The predominance of the keto form is attributed to the greater resonance stabilization of the amide group compared to the enol form.

Spectroscopic and Computational Characterization

The characterization of the tautomeric forms of this compound relies heavily on spectroscopic techniques and computational chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the keto and enol tautomers.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

Keto form: Distinct signals for the two methyl groups (N-CH₃ and C-CH₃) and the vinyl proton on the pyrimidine ring.

-

Enol form: A downfield shift for the vinyl proton and potentially a broad signal for the hydroxyl proton, depending on the solvent and concentration. The chemical shifts of the methyl groups would also differ from the keto form.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

-

Keto form: A characteristic signal for the carbonyl carbon (C4) in the range of 160-170 ppm.

-

Enol form: The C4 carbon would be shielded and appear at a lower chemical shift, characteristic of an enolic carbon (typically 140-150 ppm).

Experimental Protocol: NMR Spectroscopy [10]

-

Dissolve a precisely weighed sample of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Use tetramethylsilane (TMS) as an internal standard.

-

For unambiguous assignment of signals, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be used to study tautomeric equilibria, as the keto and enol forms will have different absorption maxima (λmax).[11][12][13][14][15]

-

Keto form: Typically exhibits a π → π* transition at a shorter wavelength.

-

Enol form: The extended conjugation in the enol form often leads to a bathochromic shift (shift to longer wavelength) of the π → π* transition.

Experimental Protocol: UV-Vis Spectroscopy [13]

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol, acetonitrile, or water).

-

Record the UV-Vis absorption spectrum over a range of approximately 200-400 nm using a UV-Vis spectrophotometer.

-

The solvent used should be transparent in the measurement range and used as a reference.

Computational Chemistry

Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers and for simulating their spectroscopic properties.[16][17][18][19]

Computational Protocol: DFT Calculations

-

Build the 3D structures of the keto and enol tautomers of this compound.

-

Perform geometry optimization and frequency calculations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Calculate the relative Gibbs free energies (ΔG) to determine the most stable tautomer and the theoretical equilibrium constant (KT).

-

Simulate NMR chemical shifts using the GIAO (Gauge-Including Atomic Orbital) method and UV-Vis spectra using Time-Dependent DFT (TD-DFT).

-

Solvent effects can be incorporated using a polarizable continuum model (PCM).

Potential Biological Relevance and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of pyrimidin-4-one derivatives has been shown to interact with various biological targets and signaling pathways. Of particular interest are the RAS-ERK and PI3K/Akt/mTOR pathways, which are frequently dysregulated in cancer.[1][2][3][20][21][22][23][24][25]

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Some pyrimidinone derivatives have been developed as inhibitors of PI3K and/or mTOR, making them promising anticancer agents.[1][22][23]

RAS-ERK Pathway: This pathway is another critical signaling cascade that controls cell proliferation, differentiation, and survival. Small molecule inhibitors targeting components of this pathway, such as ERK, have been developed, and some heterocyclic compounds have shown activity in this area.[2][21][24][25]

Caption: Potential targets of pyrimidin-4-one derivatives in the RAS-ERK and PI3K/Akt signaling pathways.

Further research is needed to determine if this compound itself has any significant activity against these or other signaling pathways.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemical behavior, with the keto form being the predominantly stable tautomer. A combination of synthesis, spectroscopic analysis (NMR and UV-Vis), and computational modeling provides a comprehensive understanding of this equilibrium. While the specific biological roles of this compound are yet to be fully elucidated, the broader family of pyrimidin-4-one derivatives shows significant promise as modulators of key cellular signaling pathways, highlighting the importance of continued research into this class of compounds for drug discovery and development.

References

- 1. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Inhibition of ERK Dimerization Prevents Tumorigenesis by RAS-ERK Pathway Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. aseestant.ceon.rs [aseestant.ceon.rs]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Theoretical study of keto-enol tautomerism by quantum mechanical calculations (the QM/MC/FEP method) - 山口県大学共同リポジトリ [petit.lib.yamaguchi-u.ac.jp]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Hyperactivation of ERK by multiple mechanisms is toxic to RTK-RAS mutation-driven lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. The Ras-ERK and PI3K-mTOR Pathways: Cross-talk and Compensation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Solubility of 2,3-dimethylpyrimidin-4-one in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-dimethylpyrimidin-4-one is a heterocyclic organic compound with a pyrimidine core, a class of molecules of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. A fundamental understanding of the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and analytical characterization. This technical guide addresses the solubility of this compound, providing a detailed experimental protocol for its determination.

Data Presentation

As of the latest literature review, no specific quantitative solubility data for this compound in various organic solvents has been published. Researchers are encouraged to use the experimental protocol provided in this guide to generate this valuable data. Once obtained, the data should be organized in a clear and structured format for comparative analysis. A recommended table structure is provided below:

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (K) | Solubility ( g/100 g solvent) | Solubility (mole fraction) |

| e.g., Methanol | e.g., 298.15 | Data to be determined | Data to be determined |

| e.g., Ethanol | e.g., 298.15 | Data to be determined | Data to be determined |

| e.g., Acetone | e.g., 298.15 | Data to be determined | Data to be determined |

| e.g., Chloroform | e.g., 298.15 | Data to be determined | Data to be determined |

| ... | ... | ... | ... |

Experimental Protocols

The following section details the gravimetric method for the determination of the solubility of this compound in organic solvents. This method involves saturating a solvent with the solute at a constant temperature and then determining the mass of the dissolved solute in a known mass of the solvent.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, chloroform, ethyl acetate, N,N-dimethylformamide, tetrahydrofuran, 1,4-dioxane)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or heating mantle with temperature control

-

Magnetic stirrer and stir bars

-

Isothermal filtration system (e.g., syringe filters, filter paper)

-

Glass vials with airtight seals

-

Drying oven

-

Pipettes and syringes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known mass of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is necessary to ensure saturation.

-

Place the vial in a thermostatic bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient time to reach equilibrium. The time required to reach equilibrium should be determined experimentally but is often in the range of 24-48 hours.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for a period of at least 2 hours to allow for gravitational sedimentation of fine particles.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution during sampling.

-

Immediately filter the solution through a syringe filter (of a material compatible with the solvent) into a pre-weighed, dry glass vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Evaporate the solvent from the vial in a well-ventilated fume hood or using a rotary evaporator. Gentle heating in a drying oven at a temperature below the decomposition point of this compound can be used to ensure complete removal of the solvent.

-

Once all the solvent has been removed, cool the vial to room temperature in a desiccator and weigh it to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The mass of the solvent is calculated by subtracting the mass of the dissolved solute from the total mass of the solution.

-

The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or as a mole fraction.

-

Safety Precautions:

-

Always work in a well-ventilated area, preferably a fume hood, when handling organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for each solvent for specific handling and disposal instructions.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the gravimetric determination of solubility.

Caption: Experimental Workflow for Gravimetric Solubility Determination.

Navigating the Uncharted Waters of 2,3-dimethylpyrimidin-4-one: A Technical Guide to Putative Mechanisms of Action

Executive Summary

The pyrimidinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. While the specific molecular targets of 2,3-dimethylpyrimidin-4-one remain unelucidated, the activities of its close analogs suggest a high probability of it functioning as a kinase inhibitor, potentially targeting receptor tyrosine kinases (RTKs) or other key enzymes in cellular signaling cascades. This guide synthesizes the available data on related compounds to propose a putative mechanism of action and provides a comprehensive overview of the experimental approaches required to validate these hypotheses.

Hypothesized Mechanism of Action: Kinase Inhibition

Based on extensive research into pyrimidinone derivatives, the most probable mechanism of action for this compound is the inhibition of protein kinases. Several studies on thieno[2,3-d]pyrimidin-4-one derivatives have demonstrated potent inhibitory effects against Fibroblast Growth Factor Receptors (FGFRs) and Rho-associated coiled-coil containing protein kinases (ROCKs). These kinases are crucial regulators of cell proliferation, differentiation, migration, and survival.

A plausible hypothesis is that this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates. This inhibition would disrupt the signaling pathways that are often dysregulated in diseases such as cancer.

Potential Signaling Pathways

The following diagram illustrates a hypothesized signaling pathway that could be modulated by this compound, drawing parallels from known inhibitors of the FGFR and ROCK pathways.

Quantitative Data from Structurally Related Compounds

To provide a quantitative context for the potential efficacy of this compound, the following tables summarize the inhibitory activities of various thieno[2,3-d]pyrimidin-4-one derivatives against different kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidin-4-one Derivatives

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| 8k | ROCK I | 0.004 | [1] |

| 8k | ROCK II | 0.001 | [1] |

| L11 | FGFR1 (% inhibition @ 10 µM) | 79.93% |

Table 2: Anti-proliferative Activity of Thieno[2,3-d]pyrimidin-4-one Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| L11 | H460 (FGFR1-overexpressing) | 2.1 | |

| L11 | HT-1197 (FGFR1-overexpressing) | 2.5 | |

| L11 | B16F10 (FGFR1-overexpressing) | 3.5 | |

| 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | MDA-MB-435 (Melanoma) | Not specified (GP = -31.02%) | [2] |

Experimental Protocols for Mechanism of Action Studies

To elucidate the precise mechanism of action of this compound, a series of in vitro and cell-based assays would be required. The following protocols are based on standard methodologies used in the study of kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay is designed to determine the direct inhibitory effect of a compound on the activity of a specific kinase.

Protocol:

-

Reagents and Materials:

-

Recombinant human kinase (e.g., FGFR1, ROCK1).

-

Kinase-specific substrate peptide.

-

ATP (Adenosine triphosphate).

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

This compound (dissolved in DMSO).

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar.

-

384-well white plates.

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

To each well of a 384-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.

-

Luminescence is inversely proportional to kinase activity.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

-

Cell-Based Anti-proliferative Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Protocol:

-

Reagents and Materials:

-

Human cancer cell lines (e.g., H460, HT-1197).

-

Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum.

-

This compound (dissolved in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for screening and characterizing a novel kinase inhibitor.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the rich pharmacology of its structural analogs provides a strong rationale for investigating its potential as a kinase inhibitor. The proposed experimental workflows and assays outlined in this guide offer a clear path forward for researchers to systematically elucidate its molecular targets and cellular effects. Future studies should focus on broad kinase profiling, followed by in-depth characterization of its effects on the most promising targets and associated signaling pathways. Such investigations will be crucial in determining the therapeutic potential of this specific pyrimidinone derivative.

References

Investigating the Pharmacology of 2,3-dimethylpyrimidin-4-one: An In-depth Technical Guide

Disclaimer: Publicly available pharmacological data specifically for 2,3-dimethylpyrimidin-4-one is limited. This guide provides a comprehensive overview of the pharmacology of the broader pyrimidin-4-one scaffold, drawing on data from structurally related and fused pyrimidine derivatives to infer potential biological activities and mechanisms of action.

Introduction to the Pyrimidin-4-one Scaffold

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids and a wide array of biologically active molecules.[1] The pyrimidin-4-one core, in particular, serves as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[1][2] The structural similarity of certain pyrimidine derivatives to endogenous purines allows them to interact with a variety of biological targets, most notably protein kinases.

Synthesis of Pyrimidin-4-one Derivatives

The synthesis of pyrimidin-4-one derivatives can be achieved through various synthetic routes. A common approach involves the cyclocondensation of a β-ketoester with an amidine. For fused pyrimidine systems like thieno[2,3-d]pyrimidin-4-ones, a typical synthesis involves the reaction of a 2-aminothiophene-3-carboxamide with an aroyl halide, followed by cyclization.[3]

Below is a generalized workflow for the synthesis and screening of pyrimidin-4-one derivatives.

Pharmacological Activities of Pyrimidin-4-one Derivatives

While specific data for this compound is scarce, the broader class of pyrimidin-4-ones and their fused analogs have demonstrated significant activity in several therapeutic areas.

Anticancer Activity

A predominant area of investigation for pyrimidin-4-one derivatives is oncology. These compounds often act as inhibitors of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.

3.1.1. Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold, which is structurally related to the purine core of ATP, has been extensively explored for its kinase inhibitory activity.[4] Derivatives of this scaffold have been shown to inhibit a variety of kinases, including cyclin-dependent kinases (CDKs), fibroblast growth factor receptors (FGFRs), and Src family kinases.[5][6][7]

For example, a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives were designed and synthesized as novel CDK2 inhibitors.[5] The most active compounds, 1e and 1j , exhibited significant antiproliferative activity against the MCF-7 breast cancer cell line and directly inhibited CDK2 enzymatic activity.[5]

Similarly, thieno[2,3-d]pyrimidin-4-one derivatives have been identified as potent inhibitors of FGFR1, a receptor tyrosine kinase implicated in various cancers.[6] Compound L11 from this series demonstrated remarkable FGFR1 inhibitory and anti-proliferative activities in FGFR1-overexpressing cell lines.[6]

The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction.

3.1.2. Cytotoxicity Data for Pyrimidin-4-one Derivatives

The following table summarizes the in vitro anticancer activity of selected pyrimidin-4-one derivatives from the literature.

| Compound Class | Derivative | Cell Line | Activity | Reference |

| Pyrazolo[3,4-d]pyrimidin-4-one | 1e | MCF-7 | IC50 = 10.79 µM | [5] |

| Pyrazolo[3,4-d]pyrimidin-4-one | 1j | MCF-7 | IC50 = 10.88 µM | [5] |

| Thieno[2,3-d]pyrimidin-4-one | L11 | H460 | IC50 = 2.1 µM | [6] |

| Thieno[2,3-d]pyrimidin-4-one | L11 | HT-1197 | IC50 = 2.5 µM | [6] |

| Thieno[2,3-d]pyrimidin-4-one | L11 | B16F10 | IC50 = 3.5 µM | [6] |

| Thieno[2,3-d]pyrimidin-4-one | 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | MDA-MB-435 | Growth Percent = -31.02% | [8] |

Other Potential Biological Activities

Review of the literature on pyrimidine derivatives suggests a wide range of other potential biological activities, including:

-

Anti-inflammatory activity [1]

-

Antiviral activity [3]

-

Central Nervous System (CNS) activity , including sedative and muscle relaxant properties[3]

Experimental Protocols for Evaluation of Pyrimidin-4-one Derivatives

Detailed experimental protocols are crucial for the pharmacological investigation of new chemical entities. Below are representative methodologies for assessing the anticancer activity of pyrimidin-4-one derivatives, based on published studies.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Protocol:

-

Reagents and Materials: Recombinant kinase, kinase-specific substrate, ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

The test compound is serially diluted and incubated with the kinase enzyme in the assay buffer.

-

The kinase reaction is initiated by the addition of the substrate and ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of product formed (or ATP consumed) is quantified using a suitable detection method, such as luminescence or fluorescence.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This assay measures the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

Protocol:

-

Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

-

Procedure:

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

-

Data Analysis: The absorbance of the solution is measured using a microplate reader, which is proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of C-2 Substituted 3Hthieno[ 2,3-d]pyrimidin-4-one Derivatives as Novel FGFR1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

The Pyrimidinone Core: A Scaffolding for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidinone nucleus, a heterocyclic scaffold, has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its inherent structural features allow for versatile functionalization, leading to compounds with a broad spectrum of biological activities. This guide provides a comprehensive overview of the pyrimidinone core, detailing its synthesis, chemical properties, and profound impact on drug discovery, with a focus on its applications in oncology, virology, and microbiology.

The Pyrimidinone Scaffold: Chemical Properties and Synthesis

Pyrimidinone, a six-membered heterocyclic ring with two nitrogen atoms and a carbonyl group, exists in isomeric forms, with the 2-pyrimidinone and 4-pyrimidinone structures being the most common. The presence of nitrogen atoms and the carbonyl group imparts a unique electronic and steric profile, enabling diverse chemical modifications. This versatility has been exploited by medicinal chemists to fine-tune the pharmacological properties of pyrimidinone-based compounds.